molecular formula C28H36AuF6N2O4PS2 B14116849 2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide

2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide

Cat. No.: B14116849
M. Wt: 870.7 g/mol
InChI Key: RWMUXLGTNIZZMT-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is an organometallic compound that features a gold(I) center coordinated to a phosphine ligand and a biphenyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide typically involves the reaction of a gold(I) precursor with the appropriate phosphine ligand. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or toluene.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Reagents: Gold(I) chloride or gold(I) acetate can be used as the gold source.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The gold(I) center can undergo oxidation to gold(III) under certain conditions.

    Substitution: Ligand exchange reactions can occur, where the phosphine or biphenyl ligands are replaced by other ligands.

    Reduction: The compound can be reduced back to gold(0) under strong reducing conditions.

Common Reagents and Conditions

    Oxidizing Agents: Halogens or peroxides.

    Reducing Agents: Hydrides or phosphines.

    Solvents: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Major Products

    Oxidation: Gold(III) complexes.

    Substitution: New gold(I) complexes with different ligands.

    Reduction: Metallic gold.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.

    Materials Science:

Biology and Medicine

    Anticancer Agents: Gold compounds have been studied for their potential anticancer properties.

    Imaging: Used in the development of imaging agents for biological systems.

Industry

    Electronics: Potential use in the fabrication of electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action for 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide in catalysis typically involves the activation of substrates through coordination to the gold center. This can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine gold(I) chloride: Another gold(I) complex with a phosphine ligand.

    Gold(I) N-heterocyclic carbene complexes: Similar gold(I) complexes with different ligands.

Uniqueness

2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl gold(i) bis(trifluoromethane)sulfonimide is unique due to its specific ligand structure, which can impart different electronic and steric properties compared to other gold(I) complexes. This can result in different reactivity and selectivity in catalytic applications.

Properties

Molecular Formula

C28H36AuF6N2O4PS2

Molecular Weight

870.7 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+)

InChI

InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1

InChI Key

RWMUXLGTNIZZMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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